(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Overview
Description
(4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a useful research compound. Its molecular formula is C12H17N3O2S and its molecular weight is 267.35 g/mol. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,4-b]pyrazine core with a pyridinylmethyl substituent. The structural characteristics suggest potential interactions with biological targets, particularly in pharmacological contexts.
Property | Value |
---|---|
Molecular Formula | C12H17N3O2S |
Molecular Weight | 253.35 g/mol |
CAS Number | 2173052-86-1 |
Melting Point | Not available |
Solubility | Not reported |
Antimicrobial Activity
Research has indicated that compounds similar to (4aR,7aS)-1-(pyridin-3-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide exhibit significant antimicrobial properties. Studies have shown that thieno[3,4-b]pyrazine derivatives can inhibit various bacterial strains, suggesting a potential role in developing new antibiotics.
Anticancer Properties
Recent investigations have focused on the anticancer activity of this compound. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and the activation of caspase pathways.
Neuroprotective Effects
The neuroprotective potential of this compound has also been explored. It has been shown to exhibit antioxidant properties that may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Testing : A study conducted on various thieno[3,4-b]pyrazine derivatives revealed that compounds with similar structures to This compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics.
- Cancer Cell Line Studies : In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity.
- Neuroprotection Research : A recent publication highlighted the protective effects of this compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The compound significantly reduced cell death and improved cell viability compared to untreated controls.
Properties
IUPAC Name |
(4aS,7aR)-4-(pyridin-3-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(5-4-14-11)7-10-2-1-3-13-6-10/h1-3,6,11-12,14H,4-5,7-9H2/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORQAYLOYUZFNJ-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CS(=O)(=O)CC2N1)CC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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